molecular formula C37H35Cl6NO9 B13028715 Hex-CL-6-fam-OH

Hex-CL-6-fam-OH

Cat. No.: B13028715
M. Wt: 850.4 g/mol
InChI Key: QUFDJGWKGSOJMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-CL-6-fam-OH is synthesized through a series of chemical reactions involving the coupling of 6-carboxyfluorescein with other chemical groups. The synthesis typically involves the use of amide bond formation, where the carboxyl group of 6-carboxyfluorescein reacts with an amine group under specific conditions . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Hex-CL-6-fam-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

Hex-CL-6-fam-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hex-CL-6-fam-OH is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules, allowing for the visualization and detection of these targets in various assays .

Comparison with Similar Compounds

Hex-CL-6-fam-OH is similar to other fluorescein derivatives, such as 5-carboxyfluorescein (5-FAM) and fluorescein isothiocyanate (FITC). it has unique properties that make it distinct:

These compounds share similar applications but differ in their specific properties and reactivity, making this compound a unique and valuable tool in scientific research .

Properties

Molecular Formula

C37H35Cl6NO9

Molecular Weight

850.4 g/mol

IUPAC Name

[2',4,4',5',7,7'-hexachloro-6'-(2,2-dimethylpropanoyloxy)-6-(6-hydroxyhexylcarbamoyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C37H35Cl6NO9/c1-35(2,3)33(48)51-29-20(39)14-17-27(25(29)42)50-28-18(15-21(40)30(26(28)43)52-34(49)36(4,5)6)37(17)23-22(32(47)53-37)19(38)13-16(24(23)41)31(46)44-11-9-7-8-10-12-45/h13-15,45H,7-12H2,1-6H3,(H,44,46)

InChI Key

QUFDJGWKGSOJMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C2C(=C1Cl)OC3=C(C(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)NCCCCCCO)Cl)Cl)OC(=O)C(C)(C)C)Cl)Cl

Origin of Product

United States

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